molecular formula C25H28INO4S2 B11677137 (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11677137
M. Wt: 597.5 g/mol
InChI Key: OAHHYCBWNKIGGR-HMAPJEAMSA-N
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Description

The compound (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities, and is further functionalized with various substituents that may enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone core and an appropriate aldehyde.

    Functionalization with Iodo and Methoxy Groups: The iodo and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Phenoxyethoxy Group: This can be achieved through nucleophilic substitution reactions, where the phenoxyethoxy group is introduced using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The thiazolidinone core is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

Given its potential biological activities, this compound could be explored as a lead compound in drug discovery programs. Its various functional groups may allow for the optimization of its pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The thiazolidinone core may inhibit enzyme activity by binding to the active site, while the various substituents could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of the iodo, methoxy, and phenoxyethoxy groups may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H28INO4S2

Molecular Weight

597.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-iodo-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H28INO4S2/c1-6-27-24(28)22(33-25(27)32)14-17-12-19(26)23(21(13-17)29-5)31-10-9-30-20-11-16(4)7-8-18(20)15(2)3/h7-8,11-15H,6,9-10H2,1-5H3/b22-14-

InChI Key

OAHHYCBWNKIGGR-HMAPJEAMSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=C(C=CC(=C3)C)C(C)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=C(C=CC(=C3)C)C(C)C)OC)SC1=S

Origin of Product

United States

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